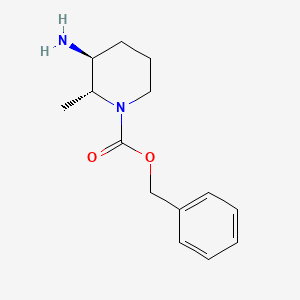

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate

Descripción

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate (CAS: 1044641-49-7) is a chiral piperidine derivative featuring a benzyl carbamate protecting group, a methyl substituent at position 2, and an amino group at position 2. Its stereochemistry (2R,3S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in kinase inhibitor development . The compound’s amino group enables hydrogen bonding and nucleophilic reactivity, while the benzyl group enhances lipophilicity, influencing solubility and membrane permeability.

Propiedades

IUPAC Name |

benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLSXOAEXCBESC-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (2R,3S)-3-amino-2-methylpiperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiolates are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of azide or thiol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Chiral Building Block

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate serves as a chiral building block in the synthesis of various pharmaceuticals. Its structure allows for the introduction of stereochemical diversity in drug design, which is crucial for improving the efficacy and selectivity of therapeutic agents.

Pharmaceutical Development

Research indicates that this compound is integral in synthesizing compounds with potential therapeutic effects, particularly in treating neurological disorders. Its derivatives have been explored for their anticonvulsant properties, showcasing promising results in animal models .

Biological Research

Enzyme-Substrate Interactions

The compound has been utilized in biological research to study enzyme-substrate interactions. Its amino group can participate in nucleophilic reactions, making it valuable for investigating biochemical pathways and mechanisms.

Anticonvulsant Activity

Studies have demonstrated that derivatives of benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate exhibit significant anticonvulsant activity. For instance, certain analogs have shown efficacy comparable to established anticonvulsants like phenobarbital in seizure models .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of N-benzyl derivatives in maximal electroshock seizure tests. The results indicated that specific modifications to the benzyl moiety enhanced activity significantly, suggesting that structural optimization can lead to improved therapeutic agents .

Case Study 2: Cancer Therapy

Recent advancements have highlighted the potential anticancer activity of piperidine derivatives. A compound derived from benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate was subjected to a three-component reaction yielding products with enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction is stereospecific, meaning that the compound’s chiral configuration is crucial for its biological activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Detailed Analysis of Analog Properties

(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate

- Structural Differences: The allyl group at position 2 and hydroxyl at position 3 contrast with the target’s methyl and amino groups.

- Applications: Hydroxyl polarity may limit blood-brain barrier penetration, making it less suitable for CNS-targeted drugs.

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate

- Steric and Stereochemical Impact: The tert-butyl group provides bulkier protection than benzyl, favoring stability under acidic conditions.

Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate

- Stereoisomerism: As the (2S,3S) enantiomer of the target, this compound’s bioactivity could differ significantly.

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate

- Functional Group Limitations: The ester group lacks the amino group’s reactivity, restricting its utility in amide bond formation. Likely serves as a precursor for further functionalization .

Actividad Biológica

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- IUPAC Name : Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate

- CAS Number : 1932572-89-8

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.33 g/mol

- Purity : Typically ≥ 97% .

The biological activity of Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate primarily involves its interaction with neurotransmitter receptors. Its chiral configuration is crucial for modulating receptor activity, influencing neurotransmission pathways. The compound is known to bind to specific receptors, which can lead to various physiological effects:

- Neurotransmitter Receptor Interaction : It has shown potential in modulating the activity of neurotransmitter receptors, particularly in the context of neurological disorders .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in neurotransmission, thereby impacting conditions like Alzheimer's disease .

1. Neurological Disorders

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate has been investigated for its potential therapeutic effects in neurological conditions:

- Alzheimer's Disease : The compound has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters involved in cognitive function. This inhibition could enhance cholinergic signaling in the brain .

2. Cancer Research

Research indicates that derivatives of piperidine compounds can exhibit anticancer properties:

- Cytotoxicity Studies : A study demonstrated that related piperidine derivatives showed improved cytotoxicity against cancer cell lines compared to standard treatments like bleomycin . This suggests a potential role for Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate in cancer therapy.

3. Synthesis of Bioactive Molecules

Due to its chiral nature and functional groups, this compound serves as a versatile building block in organic synthesis:

- Asymmetric Synthesis : It is utilized in the synthesis of complex organic molecules that have potential biological activity .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Liu et al., 2023 | Investigated the interaction of piperidine derivatives with AChE and BuChE | Highlighted the importance of structural modifications for enhancing enzyme inhibition |

| Smith et al., 2022 | Evaluated the cytotoxic effects of piperidine derivatives on cancer cell lines | Suggested potential use in developing new anticancer agents |

| Zhang et al., 2021 | Studied the binding affinity of related compounds to neurotransmitter receptors | Indicated possible therapeutic applications in treating neurological disorders |

Q & A

Basic: What synthetic strategies are effective for preparing Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate with high enantiomeric purity?

Answer:

Stereoselective synthesis of this compound requires chiral catalysts or resolving agents. For example, iridium-catalyzed asymmetric amination (e.g., allylic substitution) under optimized conditions (50°C in DMF) achieved 57% yield and >90% enantiomeric excess (ee), as confirmed by supercritical fluid chromatography (SFC) . Key steps include:

- Use of benzyl piperazine-1-carboxylate as a nucleophile.

- Purification via column chromatography and structural validation by NMR (¹H/¹³C), HRMS, and FTIR.

- Monitoring reaction progress by TLC to minimize byproducts.

Basic: How should researchers handle discrepancies in reported toxicological data for this compound?

Answer:

Limited toxicological data (e.g., acute toxicity, skin/eye irritation) require precautionary protocols:

- Assume potential hazards and adhere to SDS recommendations: wear PPE (gloves, goggles, lab coats) and use fume hoods .

- Conduct pilot toxicity assays (e.g., Ames test for mutagenicity, in vitro cytotoxicity screens) before scaling experiments.

- Document all adverse reactions and cross-reference with structurally similar piperidine derivatives .

Basic: What analytical methods are recommended for confirming the stereochemical configuration of this compound?

Answer:

- Chiral SFC or HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- Optical Rotation : Compare experimental [α]D values with literature data for (2R,3S) configuration .

- X-ray Crystallography : Definitive confirmation via single-crystal analysis if feasible .

Advanced: How can researchers optimize storage conditions to prevent racemization or degradation?

Answer:

- Inert Atmosphere : Store under argon/nitrogen to minimize oxidation .

- Low Temperature : Keep at –20°C in amber vials to reduce thermal/enzymatic degradation .

- Desiccants : Use silica gel to prevent hydrolysis of the carboxylate ester .

- Regular stability testing via HPLC or TLC is advised to monitor degradation over time .

Advanced: What strategies resolve contradictions in reaction yields during scale-up synthesis?

Answer:

Yield variations often arise from:

- Catalyst Deactivation : Replace iridium catalysts after 3–5 cycles; monitor by ICP-MS for metal leaching .

- Solvent Purity : Use anhydrous DMF (<50 ppm H₂O) to avoid side reactions.

- Temperature Gradients : Employ jacketed reactors for consistent heating in large batches.

- Statistical optimization (e.g., DOE) can identify critical parameters (e.g., reagent stoichiometry, mixing rate) .

Advanced: How should researchers address the lack of ecotoxicological data for this compound?

Answer:

- Read-Across Models : Predict toxicity using QSAR tools (e.g., EPA’s ECOSAR) based on piperidine analogs .

- Microcosm Studies : Assess biodegradation in soil/water systems spiked with the compound.

- Regulatory Alignment : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays) .

Advanced: What methodologies validate the absence of epimeric impurities in final products?

Answer:

- 2D NMR (NOESY/ROESY) : Detect spatial proximity of protons to confirm stereochemistry .

- Chiral Derivatization : Convert amines to diastereomers via Marfey’s reagent for HPLC separation .

- Mass Spectrometry : Use HRMS to rule out isobaric impurities with identical molecular weights .

Basic: What first-aid protocols are critical for accidental exposure during handling?

Answer:

- Eye Contact : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

- Ingestion : Rinse mouth; do not induce vomiting—seek immediate medical attention .

Basic: How can researchers ensure reproducibility in synthetic protocols across labs?

Answer:

- Detailed SOPs : Specify reagent grades (e.g., ≥99% purity), equipment calibration, and reaction monitoring intervals .

- Interlab Cross-Validation : Share batches for NMR/HRMS benchmarking.

- Control Experiments : Include internal standards (e.g., benzyl alcohol) to verify reaction efficiency .

Advanced: What computational tools assist in predicting the compound’s reactivity or metabolic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.